molecular formula C9H7N3O2 B3374412 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid CAS No. 1019075-47-8

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Cat. No.: B3374412
CAS No.: 1019075-47-8
M. Wt: 189.17 g/mol
InChI Key: QJOLBVFQPQOKON-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridine rings

Mechanism of Action

Target of Action

It’s known that pyrazolopyridine compounds can serve as ligands in various chemical reactions .

Mode of Action

The compound has been described in the context of Rhodium (III) catalyzed C-H bond functionalization . In this process, the compound interacts with internal alkynes under the influence of a Rhodium (III) catalyst. This leads to a switchable C-H functionalization, providing a straightforward way for the divergent synthesis of either C-H alkenylation products or indazole products .

Biochemical Pathways

The compound’s involvement in rhodium (iii) catalyzed c-h bond functionalization suggests it may play a role in various organic synthesis pathways .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 124°c . It’s soluble in methanol, which could potentially influence its bioavailability .

Result of Action

The result of the action of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid is the production of either C-H alkenylation products or indazole products in moderate to good yields . These products are important in various chemical synthesis processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Rhodium (III) catalyzed C-H bond functionalization is solvent-controlled . Therefore, the choice of solvent can significantly impact the outcome of the reaction. Additionally, the compound’s stability might be influenced by temperature, given its defined melting point .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloronicotinic acid with hydrazine hydrate to form this compound under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various alkylated or acylated products.

Scientific Research Applications

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)pyridine: Lacks the carboxylic acid group, making it less versatile in forming derivatives.

    3-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid: Isomer with different positioning of functional groups, affecting its reactivity and applications.

    2-(1H-pyrazol-1-yl)benzoic acid: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and uses.

Uniqueness

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid is unique due to the presence of both pyrazole and pyridine rings, along with a carboxylic acid group. This combination allows for diverse chemical reactivity and the formation of a wide range of derivatives, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-pyrazol-1-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOLBVFQPQOKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019075-47-8
Record name 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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